An In-depth Technical Guide to the Physicochemical Properties of 1-(Octan-2-yl)piperazine
An In-depth Technical Guide to the Physicochemical Properties of 1-(Octan-2-yl)piperazine
Introduction
1-(Octan-2-yl)piperazine is a substituted piperazine derivative with potential applications in pharmaceutical research and development. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[1][2] The introduction of an octan-2-yl group, a lipophilic and chiral substituent, is anticipated to modulate the compound's biological activity and physicochemical characteristics. A thorough understanding of these properties is paramount for its rational use in drug design, formulation development, and as a research tool.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(Octan-2-yl)piperazine. It is intended for researchers, scientists, and drug development professionals, offering both a data-centric summary and detailed experimental protocols for property determination.
Chemical Identity and Structure
The structural representation of 1-(Octan-2-yl)piperazine is fundamental to understanding its chemical behavior. The molecule consists of a piperazine ring N-substituted with a secondary octyl group. The presence of a chiral center at the second position of the octyl chain introduces stereoisomerism, a critical consideration in its biological evaluation.
| Identifier | Value | Source |
| IUPAC Name | 1-(Octan-2-yl)piperazine | [3] |
| CAS Number | 1183602-56-3 | [3] |
| Molecular Formula | C₁₂H₂₆N₂ | [3] |
| Canonical SMILES | CCCCCCC(C)N1CCNCC1 | [3] |
| InChI | InChI=1S/C12H26N2/c1-3-4-5-6-7-12(2)14-10-8-13-9-11-14/h12-13H,3-11H2,1-2H3 | [3] |
| InChIKey | BKGJIPVPTRWBSR-UHFFFAOYSA-N | [3] |
Computed Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 198.35 g/mol | [3] |
| XLogP3-AA | 2.9 | [3] |
| Topological Polar Surface Area | 15.3 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 6 | [3] |
| Complexity | 130 | [3] |
Predicted and Estimated Physicochemical Properties
In the absence of direct experimental data, the properties of 1-(Octan-2-yl)piperazine can be estimated based on the known properties of piperazine and other N-alkyl substituted piperazines.
Boiling Point and Melting Point
The boiling point of piperazine is 146 °C, and its melting point is 109-112 °C.[4] The introduction of a large, non-polar octyl group is expected to significantly increase the boiling point of 1-(Octan-2-yl)piperazine due to increased van der Waals forces and a higher molecular weight. A reasonable estimate for the boiling point would be in the range of 250-280 °C at atmospheric pressure. The melting point is more difficult to predict as it is highly dependent on the crystal packing of the solid form. Given that it is a substituted, likely less symmetrical molecule than piperazine, its melting point may be lower than that of the parent compound.
pKa (Acid Dissociation Constant)
The basicity of the piperazine nitrogens is a critical determinant of the molecule's ionization state at physiological pH. Piperazine itself has two pKa values: pKa1 ≈ 5.35 and pKa2 ≈ 9.73.[5][6] The substitution of one nitrogen with an alkyl group, such as the octan-2-yl group, will influence these values. Generally, N-alkylation of piperazines leads to a slight decrease in the pKa of the substituted nitrogen due to steric hindrance and electronic effects, while the pKa of the unsubstituted secondary amine remains relatively high.[7] For 1-(Octan-2-yl)piperazine, the pKa of the tertiary amine is predicted to be in the range of 8.5-9.5, while the pKa of the secondary amine is expected to be around 5.0-6.0.
Solubility
Piperazine is freely soluble in water and other polar solvents.[6] The introduction of the lipophilic octyl chain in 1-(Octan-2-yl)piperazine will decrease its aqueous solubility. However, the presence of the two basic nitrogen atoms, which can be protonated to form soluble salts, will ensure some degree of water solubility, particularly at acidic pH. The compound is expected to be freely soluble in organic solvents such as methanol, ethanol, and dichloromethane.
LogP (Octanol-Water Partition Coefficient)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The computationally predicted XLogP3-AA value of 2.9 suggests that 1-(Octan-2-yl)piperazine is a moderately lipophilic compound.[3] This is consistent with the presence of both a hydrophilic piperazine ring and a lipophilic octyl chain. An experimental LogP value in the range of 2.5 to 3.5 would be expected.
Predicted Spectral Data
While no specific spectra for 1-(Octan-2-yl)piperazine have been published, its spectral characteristics can be predicted based on the known spectra of piperazine and related N-alkylpiperazines.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-(Octan-2-yl)piperazine is expected to show characteristic signals for both the octyl chain and the piperazine ring.
-
Octyl Group: A triplet corresponding to the terminal methyl group (CH₃) around 0.9 ppm. A complex multiplet for the methylene groups (CH₂) of the hexyl chain between 1.2 and 1.6 ppm. A multiplet for the methine proton (CH) attached to the piperazine nitrogen around 2.5-3.0 ppm. A doublet for the methyl group adjacent to the chiral center around 1.0-1.2 ppm.
-
Piperazine Ring: Two broad multiplets for the four methylene groups (CH₂) of the piperazine ring, typically observed between 2.4 and 3.0 ppm. The protons on the carbons adjacent to the N-H group will likely appear as a distinct multiplet from those adjacent to the N-octyl group. A broad singlet for the N-H proton, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further structural confirmation.
-
Octyl Group: A signal for the terminal methyl carbon around 14 ppm. A series of signals for the methylene carbons between 22 and 32 ppm. A signal for the methine carbon attached to the piperazine nitrogen in the range of 60-70 ppm. A signal for the methyl carbon adjacent to the chiral center around 20 ppm.
-
Piperazine Ring: Two signals for the methylene carbons of the piperazine ring, typically in the range of 45-55 ppm. The carbon atoms adjacent to the secondary amine may have a slightly different chemical shift than those adjacent to the tertiary amine.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A moderate to weak absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine.
-
C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the aliphatic C-H bonds in the octyl group and piperazine ring.
-
N-H Bend: A band of moderate intensity around 1600-1650 cm⁻¹ for the N-H bending vibration.
-
C-N Stretch: Absorption bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-N stretching vibrations.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern would be expected to involve cleavage of the octyl chain and fragmentation of the piperazine ring. Common fragments would include the loss of alkyl radicals from the octyl group and the formation of characteristic piperazine-containing fragment ions.
Experimental Protocols for Physicochemical Property Determination
To obtain definitive data for 1-(Octan-2-yl)piperazine, the following experimental protocols are recommended. These methods are widely accepted in the pharmaceutical industry for their reliability and reproducibility.
pKa Determination by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of 1-(Octan-2-yl)piperazine (e.g., 0.01 M) in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate a pH meter using standard buffers.
-
Place a known volume of the 1-(Octan-2-yl)piperazine solution in a beaker with a magnetic stirrer.
-
Slowly add the standardized acid or base titrant in small increments.
-
Record the pH after each addition, allowing the solution to equilibrate.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a diprotic base like 1-(Octan-2-yl)piperazine, two inflection points will be observed.
-
Caption: Workflow for pKa determination by potentiometric titration.
LogP Determination by Shake-Flask Method
This is the traditional and most reliable method for determining the octanol-water partition coefficient.
Methodology:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of 1-(Octan-2-yl)piperazine in the aqueous phase.
-
-
Partitioning:
-
Mix a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol in a separatory funnel.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of 1-(Octan-2-yl)piperazine in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].
-
LogP = log₁₀(P).
-
Caption: Workflow for LogP determination by the shake-flask method.
Aqueous Solubility Determination
Both kinetic and thermodynamic solubility are important parameters. Kinetic solubility is relevant for early-stage drug discovery, while thermodynamic solubility is crucial for formulation development.
Thermodynamic Solubility (Shake-Flask Method):
-
Equilibration:
-
Add an excess amount of solid 1-(Octan-2-yl)piperazine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
-
Filter or centrifuge the suspension to remove the undissolved solid.
-
-
Analysis:
-
Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
The measured concentration represents the thermodynamic solubility.
-
Caption: Workflow for thermodynamic solubility determination.
Conclusion
1-(Octan-2-yl)piperazine is a molecule of interest with physicochemical properties that can be rationally predicted based on its structure and comparison with related compounds. The presence of the basic piperazine ring is expected to confer a degree of aqueous solubility and provide handles for salt formation, while the lipophilic octyl group will influence its potency and membrane permeability. The provided experimental protocols offer a robust framework for the empirical determination of its key physicochemical parameters, which is essential for its further development and application in scientific research.
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